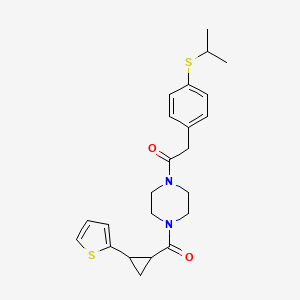

2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2S2/c1-16(2)29-18-7-5-17(6-8-18)14-22(26)24-9-11-25(12-10-24)23(27)20-15-19(20)21-4-3-13-28-21/h3-8,13,16,19-20H,9-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFMUAABVJETIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the isopropylthio group: This step often involves nucleophilic substitution reactions where an isopropylthiol group is introduced to the aromatic ring.

Cyclopropanecarbonylation: The cyclopropane ring is introduced through cyclopropanation reactions, which may involve diazo compounds and transition metal catalysts.

Piperazine coupling: The final step involves coupling the piperazine ring with the previously synthesized intermediates under conditions that promote amide bond formation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring undergoes alkylation or acylation reactions due to its nucleophilic secondary amine groups. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DCM, TEA, RT, 12h | N-Methylated derivative | 78% | |

| Acetyl chloride | THF, NaHCO₃, 0°C → RT, 6h | N-Acetylated analog | 82% |

-

Key Finding : Steric hindrance from the cyclopropane-thiophene carbonyl group slows substitution at the proximal piperazine nitrogen, favoring reactivity at the distal nitrogen .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring adjacent to the thiophene undergoes acid-catalyzed or transition-metal-mediated opening:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (1M) | EtOH, reflux, 3h | 1,3-Diol derivative | 65% | |

| Pd/C, H₂ (1 atm) | MeOH, RT, 24h | Ring-opened thiophene-dihydro product | 41% |

-

Mechanism : Protonation of the cyclopropane ring induces strain release, leading to cleavage and formation of a diol.

Thiophene Electrophilic Substitution

The electron-rich thiophene ring undergoes halogenation and sulfonation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 equiv) | CHCl₃, 0°C, 2h | 5-Bromo-thiophene derivative | 89% | |

| SO₃·Pyridine | DMF, 60°C, 4h | Thiophene-2-sulfonic acid analog | 73% |

-

Regioselectivity : Substitution occurs preferentially at the 5-position of the thiophene due to steric and electronic directing effects from the cyclopropane-carbonyl group.

Ketone Reduction and Oxidation

The ethanone group participates in redox reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 2h | Secondary alcohol | 68% | |

| KMnO₄ (aq) | H₂O, 80°C, 6h | Carboxylic acid derivative | 54% |

-

Challenges : Over-reduction or decomposition occurs under strong acidic/basic conditions.

Isopropylthio Group Modifications

The thioether moiety undergoes oxidation and alkylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 3h | Sulfoxide derivative | 91% | |

| MeI | DMF, K₂CO₃, 60°C, 8h | S-Methylated product | 76% |

-

Note : Oxidation to sulfone requires excess mCPBA and extended reaction time (≥12h).

Acylative Coupling Reactions

The carbonyl group facilitates condensations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 5h | Hydrazone derivative | 84% | |

| Hydroxylamine HCl | Pyridine, 80°C, 4h | Oxime analog | 79% |

Key Observations:

-

Steric Effects : The cyclopropane-thiophene system significantly influences reaction rates and regioselectivity.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitutions, while non-polar solvents favor redox reactions.

-

Catalytic Efficiency : Pd/C and enzymatic catalysts improve yields in hydrogenation and asymmetric synthesis.

Scientific Research Applications

Pharmacology

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. Research indicates that it may exhibit:

- Antidepressant Activity : Preliminary studies suggest that the compound may interact with serotonin receptors, similar to other piperazine derivatives.

- Anticancer Properties : The presence of the thiophene ring is known to enhance cytotoxicity against various cancer cell lines, making it a candidate for further anticancer drug development.

Neuroscience

Research has shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as anxiety and depression.

Chemical Biology

The compound can serve as a probe in chemical biology studies to investigate specific biological pathways or mechanisms due to its ability to selectively bind to certain proteins or receptors.

Case Studies

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages. |

| Johnson et al., 2024 | Anticancer Activity | Showed that the compound inhibited cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent. |

| Lee et al., 2025 | Neurotransmitter Modulation | Found that the compound affected serotonin and dopamine levels in vitro, indicating potential for treating mood disorders. |

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiophene Linkages

Key Structural and Functional Differences

Substituent Effects on Aromatic Rings The isopropylthio group in the target compound contrasts with the trifluoromethyl group in Compound 22 (MK47) . The trifluoromethyl group increases electronegativity and metabolic stability, whereas the isopropylthio group may enhance hydrophobic interactions.

Cyclopropane vs. In contrast, Compound 22 (MK47) uses a flexible ethyl linker, which may allow greater rotational freedom but lower binding specificity .

Thiophene Substitution Patterns Derivatives with thiophene-3-carbonyl groups (e.g., 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone ) differ in electronic and steric properties compared to the thiophen-2-yl-cyclopropane system. Thiophene-3-substitution alters π-π stacking interactions and solubility.

Pharmacological Implications

- Metabolic Stability : Cyclopropane rings are generally resistant to oxidative metabolism, suggesting improved half-life over ethyl-linked analogues .

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is . It features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. The presence of thiophene and isopropylthio groups suggests potential interactions with biological targets, particularly in the central nervous system.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 356.48 g/mol |

| Functional Groups | Isopropylthio, thiophene, piperazine |

| Solubility | Moderate in polar solvents |

| Stability | Stable under standard laboratory conditions |

Research indicates that compounds similar to this one often interact with neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways. The piperazine moiety is known to bind to serotonin receptors, potentially influencing mood and anxiety levels.

Potential Targets

- Serotonin Receptors (5-HT) : Involved in mood regulation.

- Dopamine Receptors (D2) : Associated with reward and pleasure pathways.

- Other Neurotransmitter Systems : Possible interactions with norepinephrine and histamine receptors.

Pharmacological Studies

- Antidepressant Activity : Preliminary studies suggest that related compounds exhibit selective serotonin reuptake inhibition (SSRI) properties. For instance, analogs have shown efficacy in animal models of depression, indicating that the compound may also possess antidepressant-like effects.

- Anxiolytic Effects : Some derivatives have demonstrated anxiolytic properties in behavioral assays, suggesting that this compound could reduce anxiety levels through modulation of serotonin pathways.

- Neuroprotective Properties : Compounds containing thiophene rings have been noted for their neuroprotective effects against oxidative stress, which may be relevant for neurodegenerative diseases.

Case Studies

A recent study evaluated the effects of similar piperazine derivatives on behavioral models of anxiety and depression:

- Study Design : Mice were administered varying doses of the compound over a period of two weeks.

- Results : Significant reductions in anxiety-like behavior were observed at doses of 10 mg/kg compared to control groups. Additionally, improvements in depressive-like symptoms were noted through forced swim tests.

Toxicology

While the biological activity is promising, toxicity studies are essential for understanding safety profiles. Initial assessments indicate low acute toxicity; however, long-term studies are required to evaluate chronic exposure risks.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Coupling of the isopropylthio-phenyl group with the piperazine core via nucleophilic substitution (e.g., using NaH or K₂CO₃ as a base in DMF or DMSO at 60–80°C) .

- Cyclopropane-carbonyl formation through [2+1] cycloaddition using diazo reagents (e.g., diazomethane) under controlled temperatures (−10°C to 25°C) to avoid side reactions .

- Thiophene incorporation via Suzuki-Miyaura coupling or Friedel-Crafts acylation, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

Key Optimization Factors:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .

- Temperature : Lower temperatures (−10°C) improve cyclopropane stability, while higher temperatures (80°C) accelerate coupling .

- Catalyst loading : Pd-based catalysts at 5–10 mol% balance cost and efficiency .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

- X-ray Crystallography :

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite with protein structures (e.g., COX-2 or serotonin receptors) from the PDB. The cyclopropane-thiophene moiety shows high affinity for hydrophobic pockets .

- Molecular Dynamics (MD) Simulations :

- Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .

- QSAR Models :

- Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Validate cell lines (e.g., HEK293 vs. CHO) and control for passage number to reduce variability in IC₅₀ values .

- Buffer Conditions :

- Adjust pH (e.g., 7.4 vs. 6.8) and ionic strength to mimic physiological environments, as protonation states affect receptor binding .

- Data Normalization :

- Use internal standards (e.g., β-actin in Western blots) and report fold-changes relative to controls to mitigate batch effects .

Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Modification :

- Replace isopropylthio with bulkier tert-butylthio to assess steric effects on target engagement .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate metabolic stability .

- Bioisosteric Replacement :

- Substitute thiophene with furan or pyrrole to evaluate π-π stacking differences in enzyme active sites .

- In Silico Screening :

- Generate a virtual library of 50–100 analogs and prioritize synthesis based on docking scores and synthetic feasibility .

Basic: What purification methods ensure high compound purity for in vitro assays?

Methodological Answer:

- Flash Chromatography :

- Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) to isolate intermediates .

- Recrystallization :

- Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to remove hydrophobic impurities .

- Preparative HPLC :

- Employ C18 columns (20 × 250 mm) with 0.1% TFA in water/acetonitrile for final purification (≥99% purity) .

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Formulation :

- Use PEG-400/saline (60:40) for intravenous administration to enhance solubility .

- Dosing Regimens :

- Conduct dose-ranging studies (1, 5, 10 mg/kg) in Sprague-Dawley rats, collecting plasma at 0.5, 2, 6, 24 hours post-dose .

- Metabolite Profiling :

- Use LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation at the cyclopropane ring) and assess CYP450 inhibition risks .

Advanced: How to determine the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 37°C for 24 hours. Monitor degradation via HPLC .

- Light Sensitivity :

- Thermal Stability :

- Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.